lambda~1~-Thallanyl--lanthanum (5/3)
Description
However, based on nomenclature conventions, the term "λ¹" likely denotes a specific coordination geometry or electronic state, while "Thallanyl" implies a thallium (Tl)-derived ligand bonded to lanthanum (La). The "(5/3)" ratio could indicate stoichiometry or structural configuration. No direct synthesis, characterization, or application data for this compound are available in the reviewed literature, necessitating comparisons with analogous lanthanum-based complexes and thallium-lanthanide systems .
Properties
CAS No. |
80103-73-7 |
|---|---|
Molecular Formula |
La3Tl5 |
Molecular Weight |
1438.63 g/mol |
InChI |
InChI=1S/3La.5Tl |
InChI Key |
UERQIJOFFFATKG-UHFFFAOYSA-N |
Canonical SMILES |
[La].[La].[La].[Tl].[Tl].[Tl].[Tl].[Tl] |
Origin of Product |
United States |
Chemical Reactions Analysis
Lambda~1~-Thallanyl–lanthanum (5/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, lanthanum reacts with oxygen to form lanthanum (III) oxide, La₂O₃, and with nitrogen to form lanthanum (III) nitride, LaN, at elevated temperatures . It also reacts with halogens to form lanthanum halides, such as LaF₃, LaCl₃, LaBr₃, and LaI₃ . Common reagents used in these reactions include oxygen, nitrogen, and halogens, and the major products formed are lanthanum oxides, nitrides, and halides .
Scientific Research Applications
Lambda~1~-Thallanyl–lanthanum (5/3) has various scientific research applications. In chemistry, it can be used as a precursor for the synthesis of other lanthanum-based compounds. In biology and medicine, lanthanum compounds are studied for their potential use in medical imaging and as therapeutic agents . In industry, lanthanum compounds are used in the production of catalysts, phosphors, and other advanced materials .
Mechanism of Action
The mechanism of action of lambda1-Thallanyl–lanthanum (5/3) involves its interaction with molecular targets and pathways. For example, lanthanum carbonate, a related compound, acts as a phosphate binder by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . This mechanism reduces the absorption of dietary phosphate and is used to manage hyperphosphatemia in patients with end-stage renal disease .
Comparison with Similar Compounds
Key Observations :
- Lanthanum complexes often employ oxygen-donor ligands (e.g., nitrate, acetate) or halogenides, contrasting with the hypothetical Tl-based ligand in λ¹-Thallanyl-Lanthanum (5/3).
- Synthesis yields for lanthanum-carborane systems (e.g., 3Dy, 4Dy) range between 39.2% and 59.2%, reflecting challenges in stabilizing lanthanide-transition metal bonds .
Electronic and Magnetic Properties
Lanthanum(III) ions (La³⁺) exhibit a +3 oxidation state with a vacant 4f orbital, leading to diamagnetic behavior. In contrast, Dy(III) complexes (e.g., 3Dy, 5Dy) display paramagnetism due to unpaired 4f electrons, enabling applications in magnetic resonance .
Comparison with Thallium-Containing Systems
Thallium (Tl) typically forms +1 or +3 oxidation states.
- Charge Transfer : Tl⁺ donating electron density to La³⁺, stabilizing unusual coordination geometries.
- Redox Activity : Tl³⁺ acting as an oxidizing agent in La-based redox reactions.
Gaps in Research :
- No solubility, stability, or spectroscopic data exist for Tl-La systems.
- Thallium’s toxicity (e.g., Tl⁺ mimics K⁺ in biological systems) complicates practical applications .
Critical Analysis of Available Data
Limitations in Evidence
- Thermodynamic Data: Solubility studies for La(NO₃)₃ in diethylaminonitrate systems exist , but analogous Tl-La systems remain unexplored.
- Safety Profiles: Lanthanum compounds like La(NO₃)₃·xH₂O are classified as irritants , whereas Tl compounds require stringent handling protocols.
Hypothetical Projections for λ¹-Thallanyl-Lanthanum (5/3)
- Structure : Likely adopts a distorted trigonal prismatic geometry (common for La³⁺) with Tl ligands occupying axial positions.
- Reactivity: Potential for redox instability due to Tl³⁺/La³⁺ interplay.
Preparation Methods
Solid-State Grinding for Scalable Production
Mechanochemical synthesis has emerged as a cornerstone for preparing lanthanum coordination polymers (CPs) at scale. In a landmark study, ternary lanthanum CPs were synthesized via manual grinding of LaCl₃·7H₂O with 5-sulfosalicylic acid (5-SSA) and 8-hydroxyquinoline (8-hq) at 25°C. The reaction mechanism involves progressive coordination as the mixture transitions from white to dark yellow, yielding 10-gram batches after 3 hours of pulverization. This method avoids solvents, reducing environmental impact and simplifying purification. For λ¹-thallanyl-lanthanum (5/3), analogous grinding of LaCl₃ with thallium-based ligands (e.g., thallium carboxylates) could facilitate direct metal-ligand coordination.
The critical role of reactant ratios was demonstrated through variations in molar concentrations of LaCl₃, 5-SSA, and 8-hq, which produced distinct morphologies (rods, cubes, or spindles). Adjusting the La:Tl ratio to 5:3 would require empirical optimization to stabilize the target stoichiometry. Dynamic light scattering (DLS) data from related CPs show hydrodynamic diameters of ~6.78 μm, suggesting that particle size control via grinding duration could influence the reactivity of thallium-containing precursors.
Structural and Spectroscopic Validation
Fourier-transform infrared (FT-IR) spectroscopy of ternary lanthanum CPs reveals bidentate chelation via carboxylate groups, with characteristic COO⁻ symmetric (νₛ: 1,313 cm⁻¹) and asymmetric (νₐₛ: 1,558 cm⁻¹) stretching modes. X-ray diffraction (XRD) further confirms phase purity, with mechanochemically synthesized CPs exhibiting distinct peaks from reactants. For λ¹-thallanyl-lanthanum (5/3), similar analyses would be essential to verify Tl–La bonding. X-ray photoelectron spectroscopy (XPS) could resolve thallium’s oxidation state, while nuclear magnetic resonance (NMR) would track ligand coordination shifts.
Solution-Phase Coordination Techniques
Ligand-Driven Assembly
Solution methods remain pivotal for synthesizing lanthanum complexes with precise geometries. A Chinese patent (CN104262274A) details the preparation of a lanthanum tetrazolyl-5-formate complex by mixing LaCl₃·7H₂O with tetrazole ligands in aqueous KOH. The resultant complex exhibits a double-capped tetragonal antiprismatic structure, with La(III) coordinating to four nitrogen and four oxygen atoms. Adapting this approach for λ¹-thallanyl-lanthanum (5/3) would require substituting tetrazole with thallium-derived ligands (e.g., Tl(I) thiolates).
pH and Stoichiometric Control
In another study, La(III) complexes with bis-coumarins were synthesized by gradually raising the pH to 5.0 using NaOH, ensuring ligand deprotonation and subsequent metal binding. Maintaining a 1:2 metal-to-ligand ratio proved critical for stabilizing the coordination sphere. For Tl–La systems, pH adjustments must account for thallium’s redox sensitivity—Tl(I) tends to dominate under mildly acidic conditions, while Tl(III) requires stronger oxidizing environments.
Ultrasonic-Assisted Synthesis
Enhancing Reactivity via Sonication
A patented ultrasonic method (CN101792469A) achieved high-yield (82–94%) synthesis of lanthanum tris[bis(trimethylsilyl)amide] by promoting LaCl₃ solvation. Ultrasonic waves (20–40 kHz) disrupted crystalline lattices, accelerating ligand exchange. Applied to λ¹-thallanyl-lanthanum (5/3), this technique could overcome thallium’s low solubility in conventional solvents. Time-domain studies show reaction completion within hours versus days for traditional reflux.
Solvent Optimization
The use of tetrahydrofuran (THF)/n-heptane mixtures in ultrasonic synthesis prevented ligand degradation while ensuring homogeneity. For thallium-containing systems, solvent selection must balance Tl(I)’s susceptibility to oxidation and La(III)’s hydrolysis tendencies. Anoxic conditions with aprotic solvents (e.g., dimethylformamide) may be necessary.
Comparative Analysis of Synthetic Routes
Stabilization and Characterization Challenges
Avoiding Thallium Redox Reactions
Thallium’s +1 and +3 oxidation states necessitate inert atmospheres and chelating agents to prevent disproportionation. Lessons from lanthanum–coumarin complexes suggest that multidentate ligands (e.g., porphyrins) could stabilize Tl–La bonds.
Advanced Analytical Techniques
- XPS : Resolve La 3d and Tl 4f binding energies to confirm oxidation states.
- SEM/TEM : Image Tl–La particle morphology and elemental distribution.
- TG-DTA : Assess thermal stability up to 800°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
